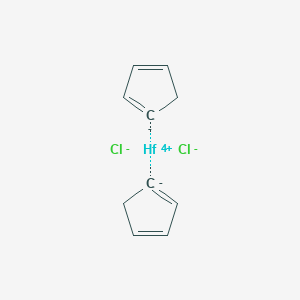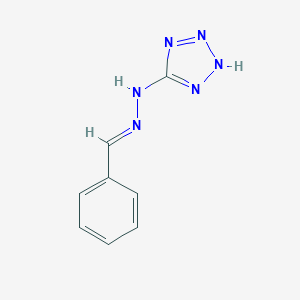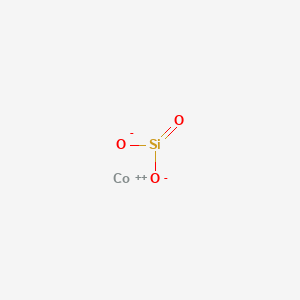
Cadmium selenate
Vue d'ensemble
Description
Cadmium selenate is a chemical compound with the formula CdSeO₄. It is a selenate of cadmium and typically appears as a colorless solid in its dihydrate form. This compound is known for its solubility in water and its ability to form hydrates. This compound is used in various scientific and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium selenate can be synthesized through the reaction of cadmium oxide (CdO) with selenic acid (H₂SeO₄). The reaction produces a mixture of this compound monohydrate and dihydrate: [ \text{CdO} + \text{H}_2\text{SeO}_4 \rightarrow \text{CdSeO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by carefully controlling the reaction conditions to ensure the desired hydrate form is obtained. The dihydrate form is typically produced at lower temperatures, while the monohydrate form can be obtained by heating the dihydrate to 100°C, which releases water of crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium selenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form cadmium selenide (CdSe) or elemental selenium (Se).
Substitution: this compound can participate in substitution reactions where the selenate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are commonly employed.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products:
Oxidation: Higher oxidation state compounds of cadmium and selenium.
Reduction: Cadmium selenide (CdSe) and elemental selenium (Se).
Substitution: Compounds where the selenate ion is replaced by other anions.
Applications De Recherche Scientifique
Cadmium selenate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cadmium selenide nanoparticles, which are important in semiconductor research.
Biology: Studied for its potential effects on biological systems, particularly in understanding the toxicity and detoxification mechanisms of cadmium and selenium.
Medicine: Investigated for its potential use in targeted drug delivery systems and imaging agents due to its unique optical properties.
Industry: Utilized in the production of pigments, photovoltaic cells, and other electronic devices.
Mécanisme D'action
The mechanism by which cadmium selenate exerts its effects involves its interaction with biological molecules and cellular structures. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. Selenium, on the other hand, can participate in redox reactions, influencing cellular oxidative stress levels. The combined effects of cadmium and selenium can lead to various biochemical and physiological changes in organisms .
Comparaison Avec Des Composés Similaires
- Cadmium sulfate (CdSO₄)
- Cadmium selenite (CdSeO₃)
- Zinc selenate (ZnSeO₄)
- Mercury selenate (HgSeO₄)
Comparison:
- Cadmium sulfate: Similar in terms of cadmium content but differs in the anion (sulfate vs. selenate). Cadmium sulfate is more commonly used in electroplating and as a precursor for other cadmium compounds.
- Cadmium selenite: Contains selenium in a different oxidation state (selenite vs. selenate). Cadmium selenite is less soluble in water compared to cadmium selenate.
- Zinc selenate: Contains zinc instead of cadmium. Zinc selenate is less toxic and is used in different industrial applications.
- Mercury selenate: Contains mercury instead of cadmium. Mercury selenate is highly toxic and has limited applications due to its toxicity .
This compound stands out due to its unique combination of cadmium and selenium, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
cadmium(2+);selenate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFKXHQTGNWIJW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884646 | |
| Record name | Selenic acid, cadmium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13814-62-5 | |
| Record name | Cadmium selenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenic acid, cadmium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenic acid, cadmium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium selenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADMIUM SELENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U4HEE3NCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)



![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)









